Cas no 338399-64-7 ([(3-Fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine)

[(3-Fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine structure
338399-64-7 structure
Product Name:[(3-Fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
Numero CAS:338399-64-7
MF:C14H15FN4OS
MW:306.358504533768
CID:5744088
PubChem ID:6413016
Update Time:2023-11-11

[(3-Fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-(2-{[(3-fluorobenzyl)oxy]amino}vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
    • (E)-O-(3-fluorobenzyl)-N-(2-(6-methyl-3-(methylthio)-1,2,4-triazin-5-yl)vinyl)hydroxylamine
    • 5-(2-(((3-Fluorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
    • CHEMBL1459642
    • 2L-318S
    • HMS2628G06
    • AKOS005085590
    • 338399-64-7
    • [(3-fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
    • 5-(2-([(3-FLUOROBENZYL)OXY]AMINO)VINYL)-6-METHYL-3-(METHYLSULFANYL)-1,2,4-TRIAZINE
    • O-(3-FLUOROBENZYL)-N-(2-[6-METHYL-3-(METHYLSULFANYL)-1,2,4-TRIAZIN-5-YL]VINYL)HYDROXYLAMINE
    • Ethenamine, N-[(3-fluorophenyl)methoxy]-2-[6-methyl-3-(methylthio)-1,2,4-triazin-5-yl]-
    • [(3-Fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
    • Inchi: 1S/C14H15FN4OS/c1-10-13(17-14(21-2)19-18-10)6-7-16-20-9-11-4-3-5-12(15)8-11/h3-8,16H,9H2,1-2H3/b7-6+
    • Chiave InChI: DFMPEQXNOYJZNC-VOTSOKGWSA-N
    • Sorrisi: S(C)C1=NN=C(C)C(/C=C/NOCC2C=CC=C(C=2)F)=N1

Proprietà calcolate

  • Massa esatta: 306.09506045g/mol
  • Massa monoisotopica: 306.09506045g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 6
  • Complessità: 334
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 85.2Ų

Proprietà sperimentali

  • Densità: 1.29±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 480.1±55.0 °C(Predicted)
  • pka: 1.80±0.63(Predicted)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd